molecular formula C24H21N B14345481 2-Ethyl-1,3,5-triphenyl-1H-pyrrole CAS No. 91025-69-3

2-Ethyl-1,3,5-triphenyl-1H-pyrrole

Cat. No.: B14345481
CAS No.: 91025-69-3
M. Wt: 323.4 g/mol
InChI Key: LVFPXQHUDKNKQF-UHFFFAOYSA-N
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Description

2-Ethyl-1,3,5-triphenyl-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

The synthesis of 2-Ethyl-1,3,5-triphenyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For this compound, the reaction typically involves the use of 2,5-dimethoxytetrahydrofuran and aniline under acidic conditions . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which can provide high yields and selectivity .

Chemical Reactions Analysis

2-Ethyl-1,3,5-triphenyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,3,5-tricarboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated pyrrole derivatives.

Scientific Research Applications

2-Ethyl-1,3,5-triphenyl-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3,5-triphenyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

2-Ethyl-1,3,5-triphenyl-1H-pyrrole can be compared to other pyrrole derivatives such as:

Properties

CAS No.

91025-69-3

Molecular Formula

C24H21N

Molecular Weight

323.4 g/mol

IUPAC Name

2-ethyl-1,3,5-triphenylpyrrole

InChI

InChI=1S/C24H21N/c1-2-23-22(19-12-6-3-7-13-19)18-24(20-14-8-4-9-15-20)25(23)21-16-10-5-11-17-21/h3-18H,2H2,1H3

InChI Key

LVFPXQHUDKNKQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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